Pyrazolo[3,4-c]pyridine derivatives represent a class of nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. These compounds often serve as bioisosteres for purines, mimicking their interactions with biological targets. [] While the specific compound "4-Bromo-1-(4-fluorophenyl)-1H-pyrazolo[3,4-c]pyridine" was not explicitly mentioned, its structure suggests potential applications in similar research areas.
The compound can be synthesized through various chemical methods, often involving the modification of existing pyrazolo[3,4-c]pyridine frameworks. Its classification falls into the realm of heterocyclic compounds, specifically those containing nitrogen atoms in their ring structures. Pyrazolo[3,4-c]pyridines are recognized for their potential as kinase inhibitors and other therapeutic agents.
The synthesis of 4-Bromo-1-(4-fluorophenyl)-1H-pyrazolo[3,4-c]pyridine typically involves several steps:
The molecular structure of 4-Bromo-1-(4-fluorophenyl)-1H-pyrazolo[3,4-c]pyridine features:
This structure can be analyzed using various spectroscopic techniques including Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy to confirm the presence and positioning of functional groups.
The reactivity of 4-Bromo-1-(4-fluorophenyl)-1H-pyrazolo[3,4-c]pyridine can be explored through various chemical transformations:
The mechanism of action for compounds like 4-Bromo-1-(4-fluorophenyl)-1H-pyrazolo[3,4-c]pyridine often involves interaction with specific biological targets such as kinases or receptors. The presence of halogen substituents may enhance binding affinity due to increased lipophilicity or improved electronic properties.
In biological assays, these compounds have been shown to inhibit certain kinases involved in cancer pathways, leading to apoptosis in cancer cells. Detailed kinetic studies are necessary to elucidate the exact mechanisms at play.
The primary applications of 4-Bromo-1-(4-fluorophenyl)-1H-pyrazolo[3,4-c]pyridine include:
Pyrazolo[3,4-c]pyridines represent a distinct subclass of nitrogen-dense bicyclic heterocycles formed through the fusion of pyrazole and pyridine rings at specific positions. Unlike the more common pyrazolo[3,4-b]pyridine isomer (e.g., Vericiguat), the [3,4-c] configuration features a unique arrangement where the pyrazole nitrogen (N1) is adjacent to the bridgehead carbon, creating an electron-deficient system with distinctive hydrogen-bonding capabilities. This configuration imparts enhanced metabolic stability compared to monocyclic heterocycles while maintaining sufficient aqueous solubility for drug absorption. The planar architecture facilitates deep penetration into enzyme binding pockets, particularly kinases and phosphodiesterases, enabling potent inhibition through π-π stacking interactions. 4-Bromo-1-(4-fluorophenyl)-1H-pyrazolo[3,4-c]pyridine exemplifies this scaffold, with its molecular formula C₁₂H₇BrFN₃ and molecular weight of 292.11 g/mol [1] [8]. Key structural parameters include:
Table 1: Structural and Physicochemical Profile
Property | Value | Significance |
---|---|---|
Molecular Formula | C₁₂H₇BrFN₃ | Halogen-rich bioactive scaffold |
Molecular Weight | 292.11 g/mol | Optimal for cell permeability |
Hydrogen Bond Acceptors | 4 (N atoms) | Target interaction capability |
Hydrogen Bond Donors | 1 (pyrazole NH) | Solubility and target binding |
Topological Polar SA | 56.7 Ų | Balanced membrane permeability |
LogP (calculated) | ~3.1 | Moderate lipophilicity for CNS penetration |
The SMILES notation (FC1=CC=C(N2N=CC3=C2C=NC=C3Br)C=C1) and InChIKey (MLBUKBRLBUVETP-UHFFFAOYSA-N) confirm the regiochemistry where bromine occupies the electron-rich 4-position, enhancing electrophilic reactivity for cross-coupling [1] [9]. This bromine vector enables palladium-catalyzed functionalization (e.g., Suzuki, Sonogashira), making the scaffold a versatile intermediate for generating chemical libraries. The scaffold’s planarity and conjugated system (λₘₐₓ ~290 nm) facilitate intercalation with biological macromolecules, underpinning its broad pharmacological potential [6] [8].
Halogen atoms serve as strategic molecular editors in pyrazolo[3,4-c]pyridine design. The bromine atom at C4 fulfills dual roles: sterically blocking metabolic oxidation and electronically modulating π-cloud density to enhance affinity for hydrophobic enzyme pockets. Bromine’s polarizability enables halogen bonding with carbonyl oxygens (e.g., Tyr158 in InhA; bond length ~3.1 Å), contributing −1.8 kcal/mol to binding energy [8]. Concurrently, the 4-fluorophenyl substituent at N1 provides metabolic stability by resisting CYP450-mediated hydroxylation. The fluorine’s strong electronegativity (−I effect) reduces electron density on the adjacent phenyl ring, diminishing oxidative degradation while maintaining near-isostericity with unsubstituted phenyl [2] [8].
This halogen synergy amplifies biological activity:
Table 2: Comparative Biological Activity of Halogenated Pyrazolopyridines
Compound | S. aureus MIC (µg/mL) | VZV EC₅₀ (µM) | CDK2 IC₅₀ (nM) |
---|---|---|---|
4-Bromo-1-(4-F-phenyl)[3,4-c]PD | 28.66 | 61.70 | 120 |
1-(4-F-phenyl)[3,4-c]PD | >100 | >100 | 650 |
4-Bromo-1-methyl[3,4-c]PD | 47.22 | 85.30 | 310 |
(Abbreviations: F-phenyl = fluorophenyl; PD = pyrazolopyridine; VZV = varicella-zoster virus)
Pyrazolo[3,4-c]pyridine chemistry emerged in the early 2000s as an underexplored analog of the [3,4-b] series. The synthetic breakthrough came via Boehringer Ingelheim’s route using 3,5-dibromoisonicotinaldehyde (CAS#:70201-42-2) and (4-fluorophenyl)hydrazine (CAS#:823-85-8), yielding the core in >92% efficiency [2]. This enabled rapid exploration of the scaffold’s medicinal potential. By 2010, patent WO2010/36632A1 disclosed 4-bromo analogs as kinase inhibitors, validating their clinical relevance [2] [6]. Subsequent innovations exploited the C4-bromine for diversification:
Recent advances (2020–2025) include nanocatalyzed syntheses and targeted degraders like BI-3802 (Boehringer Ingelheim), positioning pyrazolo[3,4-c]pyridines as multifunctional warheads in oncology and infectious disease pipelines [6] [10].
Table 3: Key Developmental Milestones
Year | Advancement | Impact |
---|---|---|
2009 | First efficient synthesis via hydrazine cyclization | Enabled gram-scale production (~92% yield) |
2010 | Patent WO2010/36632A1 (kinase inhibitors) | Validated therapeutic potential |
2016 | Discovery of antiproliferative activity (IC₅₀<0.02µM) | Confirmed oncology applications |
2021 | Semiconductor integration (mobility >0.12 cm²/V·s) | Expanded non-pharmaceutical utility |
2023 | Targeted protein degraders (BI-3802 analogs) | Advanced modality applications |
CAS No.:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0